Nε,Nε,Nε-Trimethyllysine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

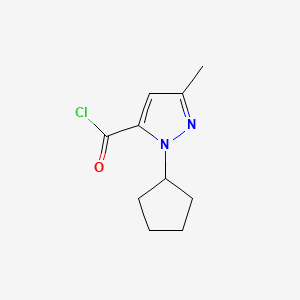

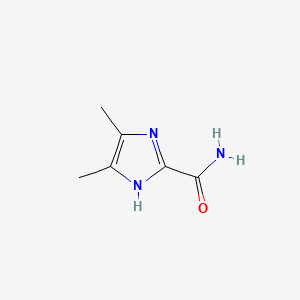

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways . The CAS Number is 1182037-78-0 . The molecular weight is 197.32 and the molecular formula is C9H11D9N2O2 .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of Nε,Nε,Nε-Trimethyllysine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in the former .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at 4° C .Wissenschaftliche Forschungsanwendungen

Recognition and Inhibition of Enzyme-Catalyzed Demethylation Nε,Nε,Nε-Trimethyllysine plays a crucial role in the post-translational modification of proteins, particularly in the control of gene expression through methylation of lysine residues within proteins. Tetracyanoresorcin[4]arene has been identified as a compound that selectively recognizes Nε-trimethyllysine and inhibits its enzyme-catalyzed demethylation within histone-derived peptides by the histone demethylase KDM4A, suggesting potential therapeutic applications and utility as a probe for studying associated biological mechanisms (Peacock et al., 2016).

NMR Probing for Enzymatic Catalysis The study of trimethyllysine hydroxylase (TMLH), which catalyzes the hydroxylation of Nε-trimethyllysine in carnitine biosynthesis, has been advanced by using Nε-trimethyllysine analogs as NMR probes. This facilitates the investigation of TMLH catalysis, providing insights into the enzymatic process and potentially aiding in the development of new therapeutic strategies or diagnostic tools (Vijayendar Reddy et al., 2017).

Antibody Development for Protein Research The development of a specific antibody against Nε-trimethyllysine (tMeK) enables the rapid detection and isolation of proteins with Nε-trimethyllysine residues. This tool is valuable for the identification, detection, and localization of trimethylated proteins within cells, aiding in the study of posttranslational modifications and their roles in various biological processes (Liang et al., 2008).

Reader Proteins and Epigenetic Regulation The recognition of Nε-trimethyllysine by epigenetic reader proteins plays a significant role in the regulation of gene expression through histone modifications. Studies on how reader proteins bind to trimethyllysine and its analogs contribute to understanding the molecular basis of epigenetic regulation and the development of novel epigenetic therapies (Al Temimi et al., 2018).

Wirkmechanismus

Target of Action

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .

Mode of Action

This compound serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.

Pharmacokinetics

It’s worth noting that the deuterium labeling of this compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .

Action Environment

Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.

Biochemische Analyse

Biochemical Properties

Nε,Nε,Nε-Trimethyllysine-d9 plays a significant role in biochemical reactions. It serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA)

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

This compound is involved in various metabolic pathways. It serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a process that is dependent on gut flora .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": [ "The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 can be achieved by the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide.", "The starting material Nε,Nε,Nε-trimethyllysine can be obtained commercially or synthesized from lysine via a series of steps.", "The reaction involves the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide in the presence of a base such as potassium carbonate." ], "Starting Materials": [ "Lysine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Methyl iodide-d3", "Potassium carbonate" ], "Reaction": [ "Step 1: Lysine is reacted with formaldehyde and acetic anhydride to form Nε-formyllysine.", "Step 2: Nε-formyllysine is reduced using sodium borohydride to form Nε-acetyllysine.", "Step 3: Nε-acetyllysine is reacted with formaldehyde and acetic anhydride to form Nε-acetyl-Nδ-formyllysine.", "Step 4: Nε-acetyl-Nδ-formyllysine is reduced using sodium borohydride to form Nε-acetyl-Nδ-methyllysine.", "Step 5: Nε-acetyl-Nδ-methyllysine is reacted with methyl iodide-d3 in the presence of potassium carbonate to form Nε,Nε,Nε-trimethyllysine-d9." ] } | |

CAS-Nummer |

1182037-78-0 |

Molekularformel |

C9H20N2O2 |

Molekulargewicht |

197.326 |

IUPAC-Name |

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |

InChI-Schlüssel |

MXNRLFUSFKVQSK-DQBSYZJZSA-N |

SMILES |

C[N+](C)(C)CCCCC(C(=O)[O-])N |

Synonyme |

(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585411.png)

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)